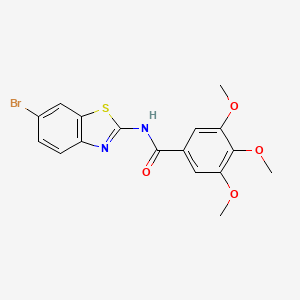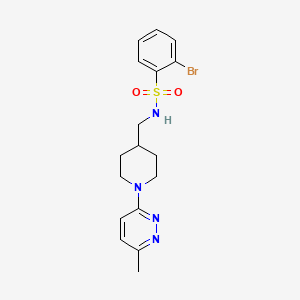
2-bromo-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-bromo-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic compound. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles .Aplicaciones Científicas De Investigación
Drug Design and Development
Piperidine derivatives are crucial in the pharmaceutical industry, forming the backbone of many drugs. The presence of a piperidine moiety, such as in our compound of interest, is associated with a wide range of pharmacological activities. These compounds can be designed to interact with various biological targets, leading to potential treatments for diseases .
Synthesis of Alkaloids
Alkaloids are naturally occurring chemical compounds that often contain basic nitrogen atoms. Piperidine derivatives are structurally similar to many alkaloids, making them valuable in the synthesis of these bioactive molecules. This can lead to the development of new drugs and treatments based on natural product chemistry .
Cancer Research
The structural complexity of piperidine derivatives allows them to be used in cancer research. They can be designed to inhibit specific pathways or proteins involved in cancer cell proliferation. For example, certain piperidine derivatives have been explored for their potential role as kinase inhibitors, which are important in cancer treatment strategies .
Neurological Disorders
Compounds containing piperidine structures have been investigated for their therapeutic potential in treating neurological disorders. They can act on various neurotransmitter systems, potentially offering benefits for conditions such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .
Anti-Inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of piperidine derivatives make them candidates for the development of new pain relief medications. They can modulate inflammatory pathways and reduce pain perception, which is beneficial for chronic pain management .
Antimicrobial Agents
Piperidine derivatives can also serve as the framework for developing new antimicrobial agents. Their ability to interfere with bacterial or viral replication makes them valuable in the fight against infectious diseases, especially with the rising concern of antibiotic resistance .
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely-applied transition metal catalysed carbon–carbon bond forming reactions .
Biochemical Pathways
Similar compounds have been involved in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells , which could suggest some degree of bioavailability.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Propiedades
IUPAC Name |
2-bromo-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O2S/c1-13-6-7-17(21-20-13)22-10-8-14(9-11-22)12-19-25(23,24)16-5-3-2-4-15(16)18/h2-7,14,19H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPYORPKDMZWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-chlorophenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2932686.png)
![N-[3-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide](/img/structure/B2932687.png)
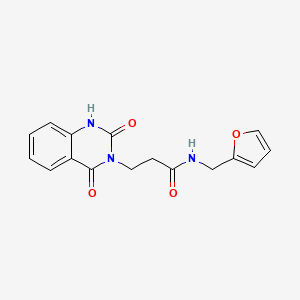
![2-{5-[(4-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)acetamide](/img/structure/B2932689.png)
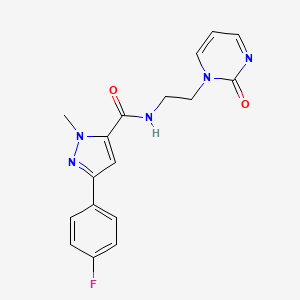
![3-cinnamyl-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932693.png)

![methyl 2-amino-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2932700.png)

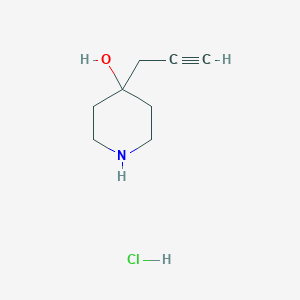

![5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-methyl-N-(propan-2-yl)benzamide](/img/structure/B2932705.png)
![2-[1-(Methoxymethyl)cyclopentyl]acetonitrile](/img/structure/B2932707.png)
